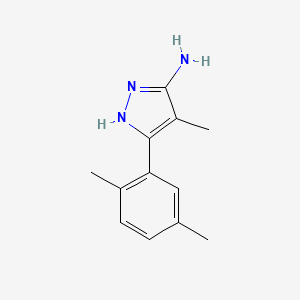
3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina típicamente implica la reacción de 2,5-dimetilfenilhidrazina con una β-dicetona o β-cetoéster adecuada en condiciones ácidas o básicas. La reacción procede a través de la formación de un intermedio de hidrazona, que luego se cicla para formar el anillo de pirazol. Los reactivos comunes utilizados en esta síntesis incluyen ácido acético, ácido sulfúrico o hidróxido de sodio como catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila o nucleófila, donde se introducen o reemplazan grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) o nucleófilos como la azida de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido pirazol-5-carboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como halógenos, azidas o grupos alquilo.
Aplicaciones Científicas De Investigación
3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de materiales con propiedades específicas, como colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina implica su interacción con objetivos y vías moleculares específicas. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2,5-Dimetilfenil)-1H-pirazol
- 3-(2,5-Dimetilfenil)-4-metil-1H-pirazol
- 3-(2,5-Dimetilfenil)-5-metil-1H-pirazol
Unicidad
3-(2,5-Dimetilfenil)-4-metil-1H-pirazol-5-amina es única debido a su patrón de sustitución específico en el anillo de pirazol, que imparte propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
5-(2,5-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-8(2)10(6-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) |
Clave InChI |
CNRFSJGPXACYAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=C(C(=NN2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
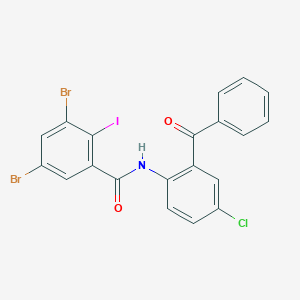
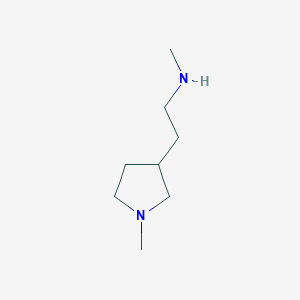
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
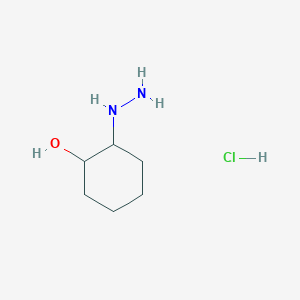

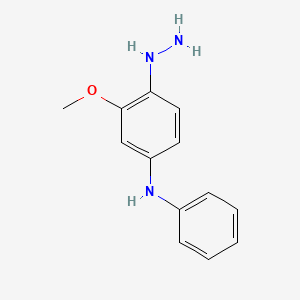
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
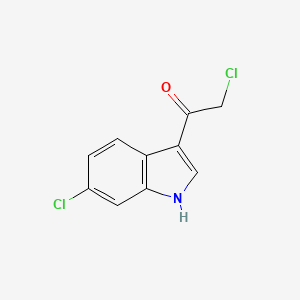
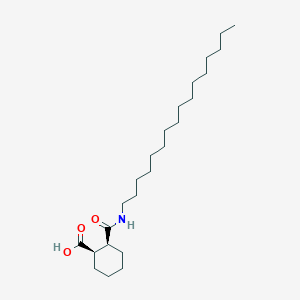
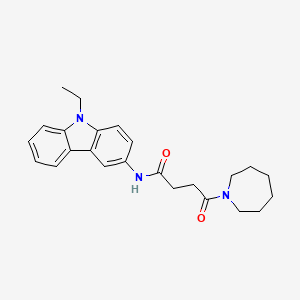
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)

